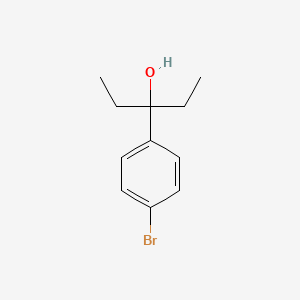

3-(4-Bromophenyl)pentan-3-ol

Descripción general

Descripción

3-(4-Bromophenyl)pentan-3-ol is a useful research compound. Its molecular formula is C11H15BrO and its molecular weight is 243.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-(4-Bromophenyl)pentan-3-ol serves as a versatile intermediate in organic synthesis, particularly for the preparation of:

- Pharmaceuticals : It can be modified to create various pharmaceutical agents, leveraging its functional groups for further reactions. For example, it has been explored as a precursor for synthesizing anti-inflammatory drugs.

| Application | Description |

|---|---|

| Pharmaceuticals | Used in the synthesis of anti-inflammatory agents |

| Agrochemicals | Intermediate for developing herbicides and pesticides |

The compound has been utilized in biological studies due to its potential interaction with biological targets. Its structure allows it to serve as a probe in enzyme-catalyzed reactions and biochemical assays.

Case Study Example :

A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against specific enzymes involved in metabolic pathways, indicating potential therapeutic applications .

Material Science

In material science, this compound is being investigated for its properties in creating specialty polymers and materials. Its bromine content may enhance the thermal stability and mechanical properties of polymer composites.

| Material Application | Benefits |

|---|---|

| Specialty Polymers | Improved thermal stability due to bromine content |

Análisis De Reacciones Químicas

Grignard Reaction

Reaction of 4-bromobenzyl magnesium bromide with ketones (e.g., acetone) under anhydrous conditions, followed by acidic hydrolysis, is a common method to form tertiary alcohols with brominated aryl groups .

Electrophilic Substitution

The bromine atom on the phenyl ring enables directed electrophilic substitution. For example, Suzuki-Miyaura coupling could replace bromine with aryl/heteroaryl groups using palladium catalysts .

Alcohol-Specific Reactions

-

Oxidation : Tertiary alcohols like this compound resist common oxidation agents (e.g., CrO₃), but strong oxidizers may cleave the C–OH bond.

-

Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters under basic conditions.

Bromophenyl Reactivity

-

Nucleophilic Aromatic Substitution : Bromine can be displaced by nucleophiles (e.g., amines, alkoxides) under thermal or catalytic conditions .

-

Cross-Coupling : Participates in Buchwald-Hartwig amination or Ullmann-type reactions for C–N bond formation .

Comparative Reactivity Table

Mechanistic Insights

Propiedades

Fórmula molecular |

C11H15BrO |

|---|---|

Peso molecular |

243.14 g/mol |

Nombre IUPAC |

3-(4-bromophenyl)pentan-3-ol |

InChI |

InChI=1S/C11H15BrO/c1-3-11(13,4-2)9-5-7-10(12)8-6-9/h5-8,13H,3-4H2,1-2H3 |

Clave InChI |

IWDFTZQTTSOXEC-UHFFFAOYSA-N |

SMILES canónico |

CCC(CC)(C1=CC=C(C=C1)Br)O |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.